molecular formula C14H14O2 B13609588 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol CAS No. 85328-81-0

1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol

Katalognummer: B13609588
CAS-Nummer: 85328-81-0
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: HOTSSYYFIDRJMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a propen-1-ol side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxynaphthalene.

    Alkylation: The naphthalene derivative undergoes alkylation with propen-1-ol under basic conditions to introduce the propen-1-ol side chain.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the propen-1-ol side chain to a saturated alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Introduction of various functional groups on the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as those involved in inflammation or oxidative stress.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Methoxyphenyl)-2-propen-1-ol: This compound has a similar structure but with a phenyl ring instead of a naphthalene ring.

    1-(2-Ethoxy-4-methoxyphenyl)prop-2-en-1-ol: Another similar compound with an ethoxy group and a phenyl ring.

Uniqueness: 1-(4-Methoxynaphthalen-1-yl)prop-2-en-1-ol is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its phenyl analogs

Eigenschaften

CAS-Nummer

85328-81-0

Molekularformel

C14H14O2

Molekulargewicht

214.26 g/mol

IUPAC-Name

1-(4-methoxynaphthalen-1-yl)prop-2-en-1-ol

InChI

InChI=1S/C14H14O2/c1-3-13(15)11-8-9-14(16-2)12-7-5-4-6-10(11)12/h3-9,13,15H,1H2,2H3

InChI-Schlüssel

HOTSSYYFIDRJMH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C2=CC=CC=C21)C(C=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.